molecular formula C17H18O2 B15290054 3-Biphenyl-4-YL-propionic acid ethyl ester CAS No. 40796-00-7

3-Biphenyl-4-YL-propionic acid ethyl ester

Cat. No.: B15290054
CAS No.: 40796-00-7
M. Wt: 254.32 g/mol
InChI Key: CDOMXVVPMVTUNT-UHFFFAOYSA-N
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Description

3-Biphenyl-4-YL-propionic acid ethyl ester is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, a compound consisting of two connected benzene rings. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-4-YL-propionic acid ethyl ester typically involves the esterification of 3-Biphenyl-4-YL-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-YL-propionic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Biphenyl-4-YL-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-YL-propionic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Biphenyl-4-YL-propionic acid ethyl ester is unique due to its biphenyl core, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

40796-00-7

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 3-(4-phenylphenyl)propanoate

InChI

InChI=1S/C17H18O2/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3

InChI Key

CDOMXVVPMVTUNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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